Lenalidomide-CO-C4-alkyne is a synthetic compound derived from lenalidomide, a well-known immunomodulatory drug. This compound features a carbon chain with an alkyne functional group, which allows for its use in targeted protein degradation applications. It contains an E3 ligase ligand linked to a functional group that facilitates conjugation to target protein ligands through straightforward chemical reactions . The molecular formula for lenalidomide-CO-C4-alkyne is with a molecular weight of approximately 367.405 g/mol .
Lenalidomide-CO-C4-alkyne is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Tenova Pharma, which markets it for research purposes only. It is not available for clinical use and is typically utilized in laboratory settings to explore its potential applications in drug development and protein degradation strategies .
This compound falls under the category of immunomodulatory drugs and E3 ligase ligands. It is specifically classified as a degrader building block used in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation .
The synthesis of lenalidomide-CO-C4-alkyne involves several key steps, typically utilizing methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to facilitate the coupling of various molecular fragments. This method allows for high-yielding reactions under mild conditions, minimizing by-products and enhancing selectivity .
Lenalidomide-CO-C4-alkyne participates in several chemical reactions typical of E3 ligase ligands:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and the presence of catalysts. For instance, CuAAC reactions are favored due to their mild conditions and high yields .
Lenalidomide-CO-C4-alkyne operates through a mechanism that involves the formation of ternary complexes between the E3 ligase (such as cereblon), the target protein, and the compound itself. This interaction leads to ubiquitination of the target protein, marking it for degradation by the proteasome system .
The efficacy of this mechanism has been demonstrated in various studies showing that compounds like lenalidomide facilitate targeted degradation of specific proteins involved in cancer progression and immune response modulation .
Lenalidomide-CO-C4-alkyne has significant potential in biomedical research:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in chemical biology that leverages the ubiquitin-proteasome system (UPS) for selective protein degradation. Unlike traditional inhibitors requiring occupancy of active sites, PROTACs function catalytically by inducing proximity between target proteins and E3 ubiquitin ligases. This results in polyubiquitination of the target and its subsequent degradation by the 26S proteasome [3] [5]. The modular architecture of PROTACs—comprising a target-binding warhead, an E3 ligase ligand, and a connecting linker—enables degradation of historically "undruggable" targets, including transcription factors and scaffolding proteins. PROTACs exhibit substoichiometric activity, as a single molecule can facilitate multiple degradation cycles, offering potential advantages in potency over conventional inhibitors [5]. Over 20 PROTACs are currently in clinical trials, including ARV-110 (targeting androgen receptor) and ARV-471 (targeting estrogen receptor), validating this technology’s translational potential [5].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2